molecular formula C16H15BrO4 B8202399 {4-Bromo-3-[(4-methoxyphenyl)methoxy]phenyl}acetic acid

{4-Bromo-3-[(4-methoxyphenyl)methoxy]phenyl}acetic acid

Cat. No.: B8202399
M. Wt: 351.19 g/mol
InChI Key: OSFCUIXDIZJDEK-UHFFFAOYSA-N
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Description

{4-Bromo-3-[(4-methoxyphenyl)methoxy]phenyl}acetic acid is an organic compound with the molecular formula C16H15BrO4 It is characterized by the presence of a bromine atom, a methoxy group, and a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-Bromo-3-[(4-methoxyphenyl)methoxy]phenyl}acetic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and concentration of reactants, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

{4-Bromo-3-[(4-methoxyphenyl)methoxy]phenyl}acetic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions are typically employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products include aldehydes or carboxylic acids.

    Reduction Reactions: Products include alcohols or amines.

Scientific Research Applications

{4-Bromo-3-[(4-methoxyphenyl)methoxy]phenyl}acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of {4-Bromo-3-[(4-methoxyphenyl)methoxy]phenyl}acetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methoxyphenylacetic acid: Similar structure but lacks the additional phenyl ring.

    3-Methoxyphenylacetic acid: Similar structure but lacks the bromine atom.

    4-Methoxyphenylacetic acid: Similar structure but lacks both the bromine atom and the additional phenyl ring.

Uniqueness

{4-Bromo-3-[(4-methoxyphenyl)methoxy]phenyl}acetic acid is unique due to the presence of both the bromine atom and the methoxy group, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[4-bromo-3-[(4-methoxyphenyl)methoxy]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO4/c1-20-13-5-2-11(3-6-13)10-21-15-8-12(9-16(18)19)4-7-14(15)17/h2-8H,9-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFCUIXDIZJDEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=CC(=C2)CC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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